2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Overview
Description
2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one is an organic compound with a complex structure that includes a bromophenoxy group, a hydroxypropyl group, and a benzothiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with epichlorohydrin to form 3-(4-bromophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenoxy derivative.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)tetrahydro-2H-pyran: Similar structure but lacks the benzothiazolone core.
4-bromophenyl ether: Contains the bromophenoxy group but lacks the hydroxypropyl and benzothiazolone groups.
2-(4-bromophenoxy)ethanol: Contains the bromophenoxy and hydroxy groups but lacks the benzothiazolone core.
Uniqueness
2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzothiazolone core distinguishes it from other bromophenoxy derivatives, providing additional sites for interaction with biological targets.
Properties
IUPAC Name |
2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-11-5-7-13(8-6-11)23-10-12(19)9-18-16(20)14-3-1-2-4-15(14)24(18,21)22/h1-8,12,19H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCSSBBNBIBLEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(COC3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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